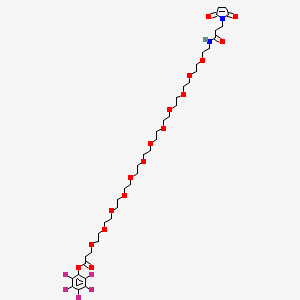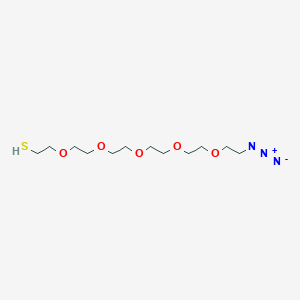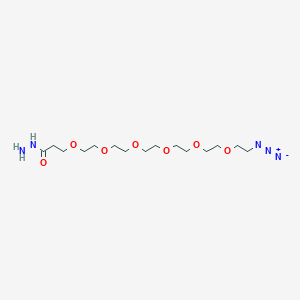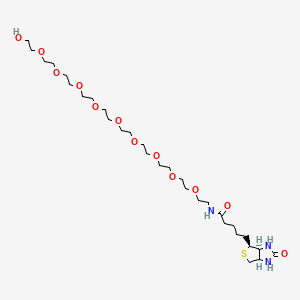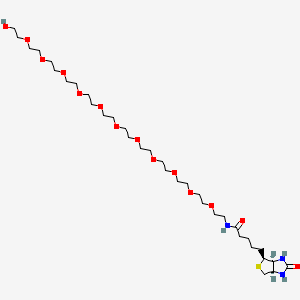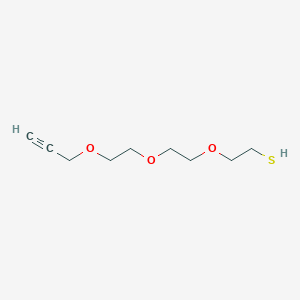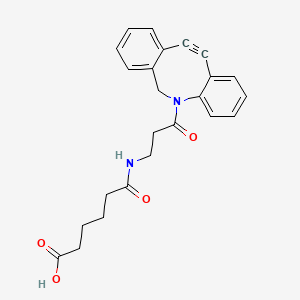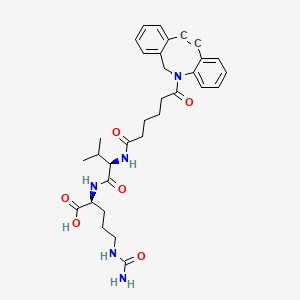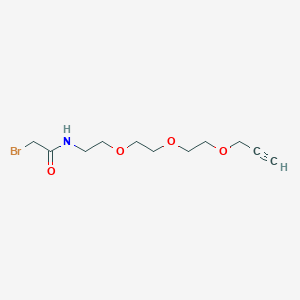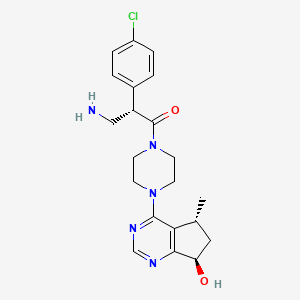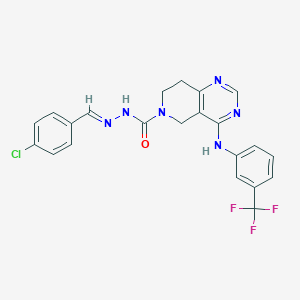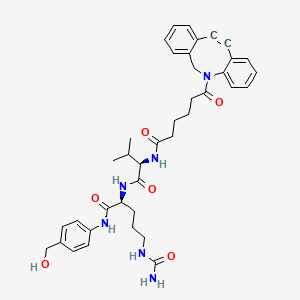
DBCO-Val-Cit-PAB-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzyl alcohol through a carbamate bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced under controlled environments to maintain its stability and reactivity .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The benzylic alcohol group can be substituted with various drug payloads.
Click Reactions: The dibenzocyclooctyne group participates in strain-promoted alkyne-azide cycloaddition reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimides and amines under mild conditions.
Click Reactions: These reactions typically occur under ambient conditions without the need for copper catalysts.
Major Products Formed
The major products formed from these reactions are antibody-drug conjugates, where the drug payload is effectively linked to the antibody through the this compound linker .
Aplicaciones Científicas De Investigación
DBCO-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following fields:
Chemistry: As a versatile linker in click chemistry for the synthesis of complex molecules.
Biology: In the development of bioconjugates for imaging and diagnostic purposes.
Medicine: As a key component in the synthesis of antibody-drug conjugates for targeted cancer therapy
Industry: In the production of biopharmaceuticals and advanced drug delivery systems.
Mecanismo De Acción
The mechanism of action of DBCO-Val-Cit-PAB-OH involves its role as a linker in antibody-drug conjugates. Upon administration, the ADC binds to the target antigen on the cancer cell surface, forming an ADC-antigen complex. This complex is internalized into the cancer cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the active drug payload to exert its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-Val-Cit-PABC-OH: Similar in structure but includes an additional p-aminobenzyl carbamate group.
DBCO-PEG4-Val-Cit-PAB-MMAF: Contains a polyethylene glycol spacer and monomethyl auristatin F as the drug payload.
Uniqueness
DBCO-Val-Cit-PAB-OH is unique due to its highly reactive dibenzocyclooctyne group, which allows for copper-free click reactions, and its chemically labile valine-citrulline dipeptide, which ensures efficient drug release within the target cells .
Propiedades
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUTABXRCDSHE-LBHUVFDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
